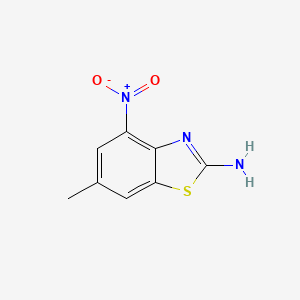

6-Methyl-4-nitro-1,3-benzothiazol-2-amine

Description

Overview of the 1,3-Benzothiazole Scaffold in Heterocyclic Organic Chemistry

The 1,3-benzothiazole scaffold is a prominent heterocyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. rjpbcs.com This bicyclic system, with the chemical formula C₇H₅NS, forms the core structure for a vast array of synthetic and naturally occurring molecules. wikipedia.orgmdpi.com The planarity of the fused rings and the presence of nitrogen and sulfur heteroatoms impart unique physicochemical properties to the benzothiazole (B30560) nucleus. wikipedia.org

In the realm of medicinal chemistry, the benzothiazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.govijper.org Its derivatives are integral to the development of compounds with diverse pharmacological applications. mdpi.comresearchgate.net The versatility of the benzothiazole ring allows for substitution at various positions, enabling the fine-tuning of its biological and chemical characteristics. derpharmachemica.com The synthesis of benzothiazole derivatives is a well-established area of organic chemistry, with common methods including the condensation of 2-aminothiophenols with aldehydes, acids, or other carbonyl-containing compounds. mdpi.com

Significance of Substituted 2-Aminobenzothiazoles in Advanced Chemical and Biological Research

Among the various derivatives, substituted 2-aminobenzothiazoles are of particular importance in both chemical synthesis and biological research. scholarsresearchlibrary.comresearchgate.net The 2-amino group serves as a highly reactive handle, facilitating further functionalization to create more complex molecules and libraries of compounds for screening. nih.gov This reactivity makes them valuable intermediates in the construction of pharmacologically active heterocyclic systems. nih.gov

Substituted 2-aminobenzothiazoles have demonstrated a broad spectrum of biological activities. researchgate.netmdpi.com Scientific investigations have revealed their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antifungal agents. mdpi.comnih.govscholarsresearchlibrary.comresearchgate.netnih.gov For instance, the compound riluzole, which has a 2-aminobenzothiazole (B30445) core, is known for its role in interfering with glutamate (B1630785) neurotransmission. scholarsresearchlibrary.commdpi.com The specific substitutions on the benzothiazole ring system play a crucial role in determining the potency and selectivity of these biological effects. derpharmachemica.com

The following table summarizes the observed biological activities of various substituted 2-aminobenzothiazole derivatives as reported in scientific literature.

| Compound Name | Substitution Pattern | Reported Biological Activity |

| Riluzole (6-trifluoromethoxy-2-benzothiazolamine) | 6-trifluoromethoxy | Anticonvulsant, interferes with glutamate neurotransmission scholarsresearchlibrary.commdpi.com |

| 2-amino-4-chloro-benzothiazole | 4-chloro | Local anaesthetic scholarsresearchlibrary.com |

| 2-amino-6-cyano-benzothiazole | 6-cyano | Antiproliferative scholarsresearchlibrary.com |

| 2-amino-6-methyl-benzothiazole | 6-methyl | Antifungal researchgate.net |

| 2-amino-4-bromo-6-methyl-benzothiazoles | 4-bromo, 6-methyl | Antifungal researchgate.net |

| 5-substituted 2-aminobenzothiazoles | Substitution at C5 | DNA gyrase B inhibitors (antibacterial) nih.gov |

This table is for informational purposes and is based on published research findings.

Rationale for Focused Academic Investigation of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine and its Analogs

The focused academic investigation into this compound stems from the principles of structure-activity relationship (SAR) studies within the 2-aminobenzothiazole class. The specific placement of a methyl group at the 6-position and a nitro group at the 4-position is a deliberate design choice aimed at exploring how these particular substituents modulate the electronic and steric properties of the parent scaffold.

The methyl group (CH₃) is an electron-donating group, which can influence the electron density of the benzothiazole ring system. In contrast, the nitro group (NO₂) is a strong electron-withdrawing group. The presence of both types of groups at specific positions creates a unique electronic environment that can significantly impact the molecule's interaction with biological targets. For example, studies on other benzothiazole derivatives have shown that the presence and position of electron-withdrawing groups like chloro or nitro groups can influence antifungal and antibacterial activity. ijper.orgderpharmachemica.com

The rationale for investigating this specific analog includes:

Modulation of Biological Activity: Researchers aim to understand how the interplay between the electron-donating methyl group and the electron-withdrawing nitro group affects the known biological activities of the 2-aminobenzothiazole core, such as its potential anticancer or antimicrobial efficacy. ijper.org

Intermediate for Dye Synthesis: Nitro-substituted aminobenzothiazoles, such as the related 2-amino-6-nitrobenzothiazole (B160904), are known intermediates in the synthesis of disperse and azo dyes. The specific substitution pattern of this compound could be explored for the development of novel colorants.

Probing Structure-Activity Relationships: By synthesizing and evaluating this specific isomer and its analogs, chemists can gather detailed data to build more accurate SAR models. This knowledge is crucial for the rational design of future benzothiazole-based compounds with enhanced potency and selectivity for specific therapeutic targets.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-nitro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-4-2-5(11(12)13)7-6(3-4)14-8(9)10-7/h2-3H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBABQGURHXXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Aminobenzothiazoles Applicable to the Compound’s Core Structure

The foundational methods for constructing the 2-aminobenzothiazole (B30445) core have evolved significantly, moving from traditional multi-step processes to more efficient and environmentally benign protocols. These established routes provide the bedrock upon which modern synthetic strategies are built.

Classical Methods Involving Anilines, Thiocyanate (B1210189), and Bromine

One of the most traditional and widely recognized methods for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline (B41778) with a thiocyanate salt in the presence of bromine. nih.govscholarsresearchlibrary.com This method, often referred to as the Hugerschoff reaction, proceeds via the in situ formation of a thiocyanogen (B1223195) intermediate which then reacts with the aniline. The subsequent intramolecular cyclization of the resulting arylthiourea, promoted by an oxidizing agent like bromine, yields the 2-aminobenzothiazole ring system.

For the synthesis of a compound such as 6-Methyl-4-nitro-1,3-benzothiazol-2-amine, the starting material would be 4-methyl-2-nitroaniline. The reaction conditions typically involve dissolving the aniline and potassium or ammonium (B1175870) thiocyanate in a solvent like glacial acetic acid, followed by the careful addition of bromine. nih.govrsc.org The reaction proceeds through an electrophilic attack of the thiocyanogen on the aniline, followed by oxidative cyclization.

Key Features of the Classical Method:

| Feature | Description |

| Starting Materials | Substituted anilines, thiocyanate salts (e.g., KSCN, NH4SCN) |

| Reagents | Bromine, typically in acetic acid |

| Mechanism | Involves electrophilic thiocyanation followed by oxidative cyclization of an arylthiourea intermediate |

| Applicability | Widely used for the synthesis of various 6-substituted 2-aminobenzothiazoles nih.gov |

Solid-Phase Synthetic Protocols for 2-Aminobenzothiazole Scaffolds

The advent of combinatorial chemistry has spurred the development of solid-phase synthetic methods for the rapid generation of libraries of compounds. nih.gov A traceless solid-supported protocol for the synthesis of 2-aminobenzothiazoles has been successfully developed, which is adaptable for creating diverse derivatives. nih.govnih.gov

In this approach, a resin-bound acyl-isothiocyanate is utilized as a key intermediate. This is treated with a series of anilines to generate N-acyl, N'-phenyl-thioureas on the solid support. Cyclization of these resin-bound thioureas furnishes the 2-aminobenzothiazole scaffold. The final products are then cleaved from the resin, often using a reagent like hydrazine (B178648), to yield the desired 2-aminobenzothiazoles in high purity. nih.gov This methodology allows for the efficient and systematic variation of substituents on the benzothiazole (B30560) core.

General Steps in Solid-Phase Synthesis:

| Step | Description |

| 1. Resin Functionalization | A suitable resin (e.g., carboxy-polystyrene) is functionalized to create a resin-bound acyl-isothiocyanate. nih.gov |

| 2. Thiourea Formation | The resin-bound isothiocyanate is reacted with an appropriate aniline in a suitable solvent like DMF. nih.gov |

| 3. Cyclization | The resulting N-acyl, N'-phenyl-thiourea on the resin is cyclized to form the 2-aminobenzothiazole scaffold. nih.gov |

| 4. Cleavage | The desired 2-aminobenzothiazole derivative is cleaved from the solid support. nih.gov |

Modern One-Pot and Green Chemistry Approaches

Modern one-pot strategies often involve the use of environmentally benign solvents, such as water or ionic liquids, and may be facilitated by microwave irradiation to accelerate reaction times. researchgate.netijpsr.com For instance, an iron(III) chloride-catalyzed tandem reaction of 2-iodoaniline (B362364) with isothiocyanate in water has been reported as an environmentally friendly route to 2-aminobenzothiazoles. rsc.org Similarly, the use of catalysts like N-bromosuccinimide (NBS) under solvent-free conditions for the synthesis of 2'-aminobenzothiazolo-arylmethyl-2-naphthols from 2-aminobenzothiazole highlights the trend towards greener protocols.

Transition Metal-Catalyzed Synthesis of 2-Aminobenzothiazole Derivatives

Transition metal catalysis has revolutionized organic synthesis, and the formation of the 2-aminobenzothiazole ring is no exception. Palladium and copper catalysts, in particular, have been instrumental in developing novel and efficient synthetic routes. nih.gov

Palladium-Catalyzed Cyclization and C-H Sulfurization

Palladium-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems. One notable application is the intramolecular oxidative C-H bond functionalization of N-arylthioureas to form 2-aminobenzothiazoles. organic-chemistry.org This method avoids the need for pre-functionalized substrates, such as ortho-haloanilines, by directly activating a C-H bond on the aromatic ring. organic-chemistry.orgnih.gov

The catalytic system often involves a palladium source, such as Pd(OAc)2 or Pd(PPh3)4, and an oxidant. nih.govorganic-chemistry.org For example, a cocatalytic system of Pd(PPh3)4 and MnO2 under an oxygen atmosphere has been shown to effectively catalyze the intramolecular C-S bond formation. organic-chemistry.org Another approach involves a tandem reaction of 2-chloroanilines with dithiocarbamates in the presence of a palladium catalyst like Pd(dba)2, leading to the formation of 2-aminobenzothiazoles in good yields. researchgate.netresearchgate.net

Examples of Palladium-Catalyzed Reactions:

| Reaction Type | Catalyst System | Substrates |

| Intramolecular C-H Functionalization | Pd(PPh3)4/MnO2, O2 | N-arylthioureas organic-chemistry.org |

| Tandem N- and S-cross-coupling | Pd(dba)2, t-BuOK | 2-chloroanilines, thiocarbamoyl chloride researchgate.net |

| Intramolecular Oxidative Cyclization | Pd(OAc)2 | N-aryl-N',N'-dialkylthioureas nih.gov |

Copper-Catalyzed Methodologies for Thiazole (B1198619) Ring Formation

Copper catalysts offer a more economical and less toxic alternative to palladium for certain transformations. Copper-catalyzed methods for the synthesis of 2-aminobenzothiazoles have been developed, often proceeding through intramolecular S-arylation. rsc.org

One such strategy involves the reaction of in situ generated 2-halothioureas using a copper(I) catalyst in water. This approach is particularly effective for iodoaryl thioureas, which can be converted to the desired products in high yields with only a catalytic amount of copper iodide (CuI). For bromo and chloro analogs, the addition of a base and a ligand is often necessary. Another efficient copper-catalyzed method involves the reaction of carbodiimides with sodium hydrosulfide (B80085) in the presence of copper(II) trifluoromethanesulfonate. rsc.org Furthermore, copper-catalyzed reactions of 2-bromophenyl isothiocyanate with various amines under microwave irradiation in ethanol (B145695) provide a green and efficient route to a wide range of 2-aminobenzothiazoles. researchgate.netresearchgate.net

Derivatization and Functionalization Strategies for this compound

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives.

The benzene (B151609) portion of the benzothiazole ring is susceptible to electrophilic aromatic substitution, with the reaction's regioselectivity governed by the directing effects of the existing substituents. The 6-methyl group is an ortho, para-director and activating, while the 4-nitro group is a meta-director and strongly deactivating. The fused thiazole ring also influences reactivity. Studies on the bromination of aminobenzothiazoles indicate that the positions ortho and para to the amino group are highly activated. rsc.org For this compound, the most probable site for electrophilic attack, such as halogenation or sulfonation, would be the C7 position, which is ortho to the activating methyl group and not sterically hindered. However, the strong deactivating effect of the nitro group may necessitate harsh reaction conditions.

The primary amino group at the C2 position can act as a nucleophile in various reactions, including acylation and alkylation, to produce N-substituted derivatives. nih.govacs.org

The nitro group at the C4 position can be readily reduced to a primary amino group, yielding 6-methyl-1,3-benzothiazole-2,4-diamine. This transformation is a key step in creating derivatives with different electronic and biological properties. nih.govnih.gov A variety of reducing agents are effective for this conversion. The use of tin(II) chloride (SnCl₂) in hydrochloric acid or water is a common and efficient method for the reduction of nitro groups on the benzothiazole scaffold. nih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere also provides a clean and effective route to the corresponding diamine.

Table 2: Reagents for Nitro Group Reduction

| Reagent | Conditions | Product |

| Tin(II) chloride (SnCl₂) | Acidic medium (e.g., HCl) | 6-methyl-1,3-benzothiazole-2,4-diamine nih.gov |

| Catalytic Hydrogenation (H₂) | Pd/C or Raney Ni catalyst | 6-methyl-1,3-benzothiazole-2,4-diamine |

| Iron (Fe) | Acetic acid or HCl | 6-methyl-1,3-benzothiazole-2,4-diamine |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | 6-methyl-1,3-benzothiazole-2,4-diamine |

The benzothiazole ring system can undergo oxidative transformations, particularly at the sulfur atom. acs.org Oxidation of the sulfur heteroatom can lead to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. Reagents such as potassium permanganate (B83412) (KMnO₄) in the presence of an iron catalyst have been used to oxidize related 2-mercaptobenzothiazoles to their sulfones. nih.gov Similar conditions, or other oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, could potentially oxidize the sulfur atom in this compound.

Additionally, the methyl group at the C6 position is a potential site for oxidation. Under strong oxidizing conditions, such as with hot potassium permanganate, the methyl group could be converted to a carboxylic acid, yielding 2-amino-4-nitro-1,3-benzothiazole-6-carboxylic acid. msu.edu

The primary amino group at the C2 position is a highly reactive nucleophile, making it ideal for condensation reactions with carbonyl compounds to form imines (Schiff bases) and related derivatives. rsc.org

Schiff Base Formation: The reaction of 2-aminobenzothiazoles with various aromatic or aliphatic aldehydes, typically under reflux in a solvent like ethanol with a few drops of an acid catalyst (e.g., glacial acetic acid), yields the corresponding Schiff bases. rjpbcs.com For instance, condensing this compound with substituted benzaldehydes would produce a library of N-benzylidene-6-methyl-4-nitro-1,3-benzothiazol-2-amine derivatives. Microwave-assisted synthesis has also been shown to significantly accelerate this reaction, reducing reaction times from hours to minutes and improving yields. researchgate.netscispace.com

Hydrazone Formation: To form hydrazones, the 2-amino group can first be converted into a hydrazinyl group. This is typically achieved by reacting the 2-aminobenzothiazole derivative with hydrazine hydrate, often in a high-boiling solvent like ethylene (B1197577) glycol. nih.gov The resulting 2-hydrazinyl-6-methyl-4-nitro-1,3-benzothiazole can then be condensed with a variety of ketones or aldehydes to form the corresponding hydrazone derivatives. nih.govnih.gov

Table 3: Examples of Condensation Reactions

| Reaction Type | Reactants | Product Class |

| Schiff Base Formation | This compound + Aldehyde (R-CHO) | N-alkylidene/arylidene-6-methyl-4-nitro-1,3-benzothiazol-2-amines rjpbcs.comresearchgate.net |

| Hydrazone Formation | 2-Hydrazinyl-6-methyl-4-nitro-1,3-benzothiazole + Ketone/Aldehyde (R₂C=O) | 2-(2-Alkylidene/arylidenehydrazinyl)-6-methyl-4-nitro-1,3-benzothiazoles nih.gov |

Diazotization Reactions for Azo Conjugate Synthesis

The primary aromatic amine group at the C-2 position of this compound makes it a valuable precursor for the synthesis of azo compounds through diazotization followed by a coupling reaction. This process transforms the amine into a highly reactive diazonium salt, which then acts as an electrophile in an aromatic substitution reaction with an electron-rich coupling partner to form a stable azo conjugate, characterized by the -N=N- functional group.

The diazotization process is typically carried out in a cold acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite (B80452) (NaNO₂). masterorganicchemistry.comlibretexts.orgbyjus.com The amine is first dissolved or suspended in a strong mineral acid, such as sulfuric acid or hydrochloric acid, and the solution is cooled to a temperature range of 0-5 °C. libretexts.orgisca.me A solution of sodium nitrite is then added dropwise, maintaining the low temperature to prevent the decomposition of the unstable diazonium salt. epo.org The reaction proceeds through the formation of a nitrosonium ion (NO⁺), which is attacked by the nitrogen atom of the primary amine. masterorganicchemistry.combyjus.com A series of proton transfers and the elimination of a water molecule result in the formation of the aryl diazonium ion. masterorganicchemistry.com

An alternative method involves the use of nitrosylsulfuric acid (NaNO₂ in H₂SO₄), particularly when the amine is weakly basic. nih.govrsc.org In this approach, the 2-aminobenzothiazole derivative is dissolved in a mixture of acids, such as glacial acetic acid and propionic acid, and added to a pre-cooled solution of nitrosylsulfuric acid. nih.govrsc.org

Once the diazonium salt of this compound is formed, it is immediately used in the subsequent coupling reaction without isolation. The diazonium salt solution is added to a cold solution of a coupling component, which is typically an electron-rich aromatic compound like a phenol, naphthol, aromatic amine, or a molecule with an active methylene (B1212753) group. isca.menih.gov The reaction mixture is stirred for several hours at low temperatures, and the pH is often adjusted to facilitate the coupling. isca.me The resulting azo conjugate, often a brightly colored solid, precipitates from the solution and can be collected by filtration. isca.menih.gov

Research has demonstrated the synthesis of a variety of azo dyes using this compound as the diazo component. The general procedure involves diazotization with sodium nitrite in 50% sulfuric acid at 0-5°C. isca.me The resulting diazonium solution is then coupled with various aromatic amines and phenols to produce the corresponding azo dyes. isca.me

The table below summarizes several azo conjugates synthesized from this compound, highlighting the diversity of coupling components that can be employed.

| Coupling Component | Resulting Azo Conjugate Name | Absorption Maxima (λmax) | Reported Color |

|---|---|---|---|

| m-Toluidine | 2-diazo(4'-amino-2'-methyl phenyl)-6-nitro-1,3-benzothiazole | 530.5 nm | Brown |

| p-Toluidine | 2-diazo(2'-amino-5'-methyl phenyl)-6-nitro-1,3-benzothiazole | 445.5 nm | Brown |

| Phenol | Data not specified | 484.0 nm | Data not specified |

| Resorcinol | Data not specified | 515.5 nm | Data not specified |

| p-Cresol | Data not specified | 488.5 nm | Data not specified |

| 1-Naphthol | Data not specified | 511.0 nm | Data not specified |

| 2-Naphthol | Data not specified | 510.5 nm | Data not specified |

Data sourced from Research Journal of Chemical Sciences, 2016. isca.me

Advanced Spectroscopic and Crystallographic Elucidation

Crystallographic Analysis and Supramolecular Assembly

Analysis of Intermolecular Hydrogen Bonding Networks (N-H…O, N-H…N, O-H…O, C-H…O, C-H…S)

In the solid state, the crystal packing of 6-methyl-4-nitro-1,3-benzothiazol-2-amine is expected to be significantly influenced by a network of intermolecular hydrogen bonds. The primary amino group (-NH₂) and the nitro group (-NO₂) are key functional groups that act as hydrogen bond donors and acceptors, respectively.

N-H…O Interactions: The most prominent hydrogen bonds anticipated in the crystal lattice are those between the amino group (N-H donor) and the oxygen atoms of the nitro group (O acceptor) of an adjacent molecule. These interactions are a critical force in the formation of supramolecular assemblies in nitro-substituted amino compounds. For instance, in related structures, these N-H…O bonds are instrumental in forming centrosymmetric dimers or extended chains.

N-H…N Interactions: Another significant interaction expected is the hydrogen bond between the amino group (N-H donor) and the thiazole (B1198619) nitrogen atom (N acceptor) of a neighboring molecule. Crystal structures of similar 2-aminobenzothiazoles, such as 6-methoxy-1,3-benzothiazol-2-amine, reveal the formation of inversion dimers through such N-H…N hydrogen bonds nih.govresearchgate.net. This interaction often results in a characteristic R²₂(8) graph set motif.

Based on data from analogous structures, the geometric parameters for these interactions can be predicted as follows:

| Donor-H···Acceptor | Typical D-H (Å) | Typical H···A (Å) | Typical D···A (Å) | Typical D-H···A (°) |

|---|---|---|---|---|

| N-H···O (Nitro) | ~0.86 | 2.1 - 2.5 | 2.9 - 3.3 | 150 - 170 |

| N-H···N (Thiazole) | ~0.86 | 2.2 - 2.6 | 3.0 - 3.4 | 160 - 180 |

| C-H···O (Nitro) | ~0.93 - 0.96 | 2.4 - 2.8 | 3.2 - 3.7 | 130 - 160 |

| C-H···S (Thiazole) | ~0.93 | 2.8 - 3.1 | 3.6 - 4.0 | 140 - 160 |

Investigation of Aromatic π-π Stacking Interactions

Aromatic π-π stacking interactions are anticipated to play a vital role in the crystal packing of this compound. These non-covalent interactions occur between the electron-rich benzothiazole (B30560) ring systems of adjacent molecules. The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the benzene (B151609) ring can modulate the electrostatic potential of the aromatic system, potentially influencing the geometry of the π-π stacking.

In related benzothiazole structures, both parallel-displaced and T-shaped arrangements have been observed. The centroid-to-centroid distance between stacked rings is typically in the range of 3.5 to 4.0 Å, indicative of significant π-π interactions. These interactions contribute to the formation of columnar stacks or layered arrangements within the crystal lattice, enhancing its thermodynamic stability.

Solid-State Tautomerism and Resonance Hybrid Forms

The 2-aminobenzothiazole (B30445) moiety can exist in two tautomeric forms: the amino form and the imino form. Spectroscopic and crystallographic studies on a wide range of 2-aminobenzothiazole derivatives have consistently shown that the amino tautomer is the predominant form in the solid state researchgate.net. It is therefore highly probable that this compound also exists as the amino tautomer in its crystalline form.

The molecule also exists as a resonance hybrid, with delocalization of π-electrons across the benzothiazole ring system. The presence of the electron-withdrawing nitro group and the amino group can lead to a significant contribution from a dipolar resonance structure, where there is a partial positive charge on the exocyclic nitrogen and a partial negative charge on the nitro group. This charge separation can influence the molecule's dipole moment and its intermolecular interactions. The crystal structure of 2-amino-4-nitrobenzothiazole, for example, is described as a resonance hybrid of a neutral and a dipolar tautomer researchgate.net.

Conformational Analysis and Molecular Geometry in the Solid State

The molecular geometry of this compound in the solid state is expected to be nearly planar. The fused benzothiazole ring system is inherently rigid and planar. Substituents on the benzene ring, such as the methyl and nitro groups, typically lie in or very close to the plane of the ring. The exocyclic amino group is also expected to be largely coplanar with the benzothiazole ring, a conformation that maximizes π-electron delocalization.

In the crystal structure of 6-methylbenzo[d]thiazol-2-amine, the molecule is essentially planar researchgate.net. Similarly, in 6-methoxy-1,3-benzothiazol-2-amine, the molecule is almost planar, with the amine hydrogen atoms lying in the molecular plane nih.govresearchgate.net. A slight torsion may be observed for the nitro group with respect to the benzene ring plane, although this is generally minimal.

The anticipated bond lengths and angles for this compound, based on data from analogous structures, are summarized in the table below. These values are consistent with the expected hybridizations and electronic effects of the substituents.

| Bond | Expected Length (Å) | Angle | Expected Value (°) |

|---|---|---|---|

| C-S (Thiazole) | 1.74 - 1.77 | C-S-C | ~88 - 90 |

| C-N (Thiazole) | 1.30 - 1.38 | C-N-C | ~108 - 110 |

| C-N (Amino) | 1.34 - 1.37 | N-C-S | ~115 - 117 |

| C-N (Nitro) | 1.45 - 1.48 | O-N-O | ~123 - 125 |

| N-O (Nitro) | 1.21 - 1.24 | C-C-N (Nitro) | ~118 - 120 |

| C-C (Aromatic) | 1.37 - 1.42 | C-C-C (Aromatic) | ~118 - 122 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine molecular characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and determining electronic properties. The geometry of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine can be optimized using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, to find the lowest energy conformation of the molecule. nih.gov This process calculates key structural parameters.

The optimization process yields precise bond lengths, bond angles, and dihedral angles that characterize the three-dimensional shape of the molecule. For instance, the benzothiazole (B30560) core consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, and DFT calculations can accurately predict the planarity and potential distortions within this system due to the substituent groups (methyl, nitro, and amine). mgesjournals.com

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Geometry Optimization | Finds the most stable 3D arrangement of atoms (lowest energy state). | DFT (e.g., B3LYP/6-311G(d,p)) |

| Electronic Structure | Describes the distribution and energy of electrons within the molecule. | DFT, Hartree-Fock (HF) |

| Bond Lengths/Angles | Calculates the distances between atomic nuclei and the angles between bonds. | DFT Output |

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gap) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. wuxiapptec.com For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, likely resulting in a relatively small energy gap, suggesting a higher potential for chemical reactivity. bohrium.com

| Orbital | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; acts as an electron donor. | Relates to nucleophilicity and the ability to be oxidized. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons; acts as an electron acceptor. | Relates to electrophilicity and the ability to be reduced. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In this compound, the oxygen atoms of the nitro group and the nitrogen atoms of the thiazole ring are expected to be the most electron-rich regions. nih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atoms of the amine group are typically the most positive regions. researchgate.net

Green Regions: Represent areas of neutral or near-zero potential.

The MEP surface provides a clear, qualitative picture of the molecule's polarity and charge distribution, complementing the quantitative data from orbital analysis. researchgate.net

Calculation of Atomic Charges, Dipole Moments, and Polarizabilities

DFT calculations can also determine several other key electronic properties. The distribution of electron density can be quantified by calculating the partial charges on each atom, often using methods like Mulliken population analysis. mgesjournals.com In this compound, the strong electron-withdrawing nature of the nitro group would result in significant negative charges on its oxygen atoms and a positive charge on the adjacent nitrogen atom.

| Property | Definition | Relevance for this compound |

|---|---|---|

| Atomic Charges | Partial charge assigned to each atom in the molecule. | Highlights electron-rich (e.g., O, N atoms) and electron-poor (e.g., H atoms) centers. |

| Dipole Moment | A measure of the net molecular polarity. | Expected to be high due to the presence of strong electron-withdrawing and donating groups. |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Influences intermolecular interactions and reactivity. |

Molecular Modeling and Simulation

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study how a molecule interacts with its environment, particularly with biological macromolecules like proteins.

Molecular Docking Studies for Ligand-Protein Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. wjarr.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For this compound, docking studies would involve placing the molecule into the active site of a target protein. The process involves two main steps:

Sampling: Generating a wide range of possible binding poses of the ligand within the receptor's binding site.

Scoring: Evaluating each pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction. researchgate.net

Studies on similar benzothiazole derivatives have identified them as inhibitors of various enzymes, such as DNA gyrase and dihydroorotase. researchgate.netnih.gov Docking simulations reveal key interactions, such as hydrogen bonds between the amine or nitro groups of the ligand and amino acid residues (like asparagine or leucine) in the protein's active site. researchgate.netnih.gov These insights are vital for understanding the ligand's potential biological activity and for designing more potent derivatives.

Prediction of Binding Affinities and Optimal Binding Modes

Molecular docking is a computational technique extensively utilized to predict the binding affinities and optimal binding modes of a ligand to a target receptor. This method computationally places the ligand in the binding site of a protein and estimates the binding free energy. For analogs of this compound, docking studies have been employed to predict their interactions with various biological targets. For instance, in studies of similar benzothiazole derivatives, docking simulations have been used to predict binding energies, providing a quantitative measure of the binding affinity. While specific binding energy values for this compound are not extensively reported in publicly available literature, studies on related 2-aminobenzothiazole (B30445) compounds have explored their binding within the adenosine (B11128) triphosphate (ATP) binding domain of enzymes like PI3Kγ. nih.gov Such studies are crucial in prioritizing compounds for further experimental evaluation. The predicted binding modes from these simulations offer a three-dimensional representation of how the molecule orients itself within the active site, highlighting the key interactions that stabilize the ligand-receptor complex.

Identification of Crucial Amino Acid Residues and Interaction Hotspots

A critical aspect of computational analysis is the identification of specific amino acid residues within the target's binding site that are crucial for ligand recognition and binding. These "interaction hotspots" are vital for understanding the mechanism of action and for designing more potent and selective inhibitors. For compounds structurally related to this compound, computational studies have identified key interactions. For example, in the case of certain benzothiazole analogs, molecular docking has revealed significant interactions with amino acid residues such as VAL28, VAL613, ARG32, ARG885, PRO43, ASP612, and ARG47. researchgate.net Similarly, for other related heterocyclic compounds, residues like ASP197, PHE151, ILE152, GLU172, and MET173 have been identified as common points of interaction. nih.gov These interactions typically involve hydrogen bonds, hydrophobic interactions, and π-stacking, which collectively contribute to the stability of the complex. The identification of these hotspots provides a roadmap for chemists to modify the ligand structure to enhance its binding affinity and specificity.

Virtual Screening Methodologies for the Identification of Novel Analogs

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with drug discovery. For the identification of novel analogs of this compound, various virtual screening methodologies can be employed. A common workflow involves the use of docking algorithms, such as GOLD and FLEXX, to screen extensive compound libraries like Chembridge and the National Cancer Institute (NCI) database. acs.org This process has been successfully applied to discover novel nitrobenzothiazole inhibitors for targets such as Mycobacterium tuberculosis ATP phosphoribosyl transferase. acs.org The screening process typically involves filtering the library based on physicochemical properties to select drug-like molecules, followed by docking these compounds into the target's active site. The top-scoring compounds are then selected for further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models Correlating Molecular Descriptors with Biological Activity

QSAR models are developed by correlating various molecular descriptors (numerical representations of a molecule's properties) with their experimentally determined biological activities. For benzothiazole derivatives, several QSAR models have been developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Multiple Regression Analysis (MRA). researchgate.netnih.gov These models are represented by equations that can predict the activity of new, unsynthesized compounds. The predictive power of these models is rigorously validated using both internal and external validation techniques to ensure their robustness and reliability.

Selection and Calculation of Relevant Physicochemical and Electronic Descriptors

The accuracy of a QSAR model is highly dependent on the selection of appropriate molecular descriptors. These descriptors can be broadly categorized into physicochemical and electronic descriptors.

Physicochemical Descriptors: These describe the physical and chemical properties of a molecule. Commonly used physicochemical descriptors in QSAR studies of benzothiazole analogs include:

LogP: A measure of the compound's lipophilicity.

Molecular Weight (MW): The mass of the molecule.

Molecular Volume (MV): The volume occupied by the molecule.

Surface Area (SAG): The total surface area of the molecule. researchgate.net

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, which are crucial for its reactivity and interaction with biological targets. Important electronic descriptors include:

Heat of Formation (ΔHf): The change in enthalpy when a compound is formed from its constituent elements.

Total Energy (TE): The total energy of the molecule in its ground state.

Highest Occupied Molecular Orbital (HOMO) Energy: Related to the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: Related to the molecule's ability to accept electrons. jocpr.comjocpr.com

Dipole Moment (DM): A measure of the polarity of the molecule. researchgate.net

Other topological and 3D descriptors such as AATS1v, RDF55m, E1s, ATSC3s, and AATSC7s have also been found to be significant in QSAR models of related heterocyclic compounds. nih.gov The careful selection and calculation of these descriptors are fundamental to building predictive and mechanistically informative QSAR models.

Structure Activity Relationship Sar Elucidation and Rational Drug Design Principles

Impact of Substituents on Biological Potency and Selectivity

The biological profile of a benzothiazole (B30560) derivative is not dictated by a single feature but rather by the interplay of various substituents on the bicyclic ring system and its appended functional groups. Potency and selectivity against specific biological targets can be finely tuned by strategic modifications to the core structure.

Substitutions on the benzene (B151609) portion of the benzothiazole nucleus are critical for modulating biological activity. The placement of different functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with target macromolecules.

The methyl group (-CH₃) at the C-6 position is a common feature in various biologically active benzothiazole derivatives. As a small, lipophilic, and electron-donating group, it can influence the molecule's ability to cross biological membranes and its metabolic stability. Studies on related 2-amino-6-methylbenzothiazole (B160888) compounds have shown that this substitution is compatible with, and sometimes beneficial for, antimicrobial activity. nih.govmdpi.com For instance, the presence of a C-6 methyl group was a key feature in a series of 4-thiazolidinones designed as antimicrobial agents. nih.gov

The nitro group (-NO₂) at the C-4 position is a potent electron-withdrawing group that significantly impacts the electronic character of the benzothiazole ring. This feature is often associated with enhanced biological activity, particularly in the realms of anticancer and antimicrobial applications. nih.govnih.govtandfonline.com The strong electron-withdrawing nature of the nitro group can increase the molecule's reactivity and its potential to form interactions with biological targets. In various heterocyclic compounds, the presence of a nitro group has been linked to mechanisms of action that involve bioreduction to reactive nitroso or hydroxylamine (B1172632) species, which can induce cellular damage in pathogens or cancer cells. semanticscholar.org SAR studies on other benzothiazole series have indicated that nitro substitution can confer potent activity. For example, a sulphonamide-based derivative of 2-amino-6-nitrobenzothiazole (B160904) exhibited modest anti-cancer activity against MCF-7, HeLa, and MG63 cell lines. nih.govtandfonline.com

Table 1: Illustrative SAR of Substituents on the Benzothiazole Ring for Antimicrobial Activity

| Base Scaffold | Position | Substituent (R) | Organism | Activity (MIC in µg/mL) |

| 2-Aminobenzothiazole (B30445) | C-5 | -Cl | S. typhimurium | 25-50 |

| 2-Aminobenzothiazole | C-5 | -H | S. typhimurium | >50 |

| Benzothiazolyl-Thiazolidinone | C-4 (Phenyl) | -NO₂ | P. aeruginosa | 0.09-0.18 |

| Benzothiazolyl-Thiazolidinone | C-4 (Phenyl) | -OCH₃ | P. aeruginosa | 0.09-0.18 |

This table provides illustrative data from related benzothiazole series to demonstrate the impact of substituents. Data is synthesized from findings where chloro and nitro groups enhance antimicrobial activity. nih.gov

The 2-amino group is a critical pharmacophoric feature and a primary site for synthetic modification in the development of benzothiazole-based therapeutic agents. Its basicity and nucleophilicity allow for a wide range of chemical reactions, leading to the generation of diverse libraries of derivatives, including amides, ureas, thioureas, Schiff bases, and sulfonamides. These modifications can dramatically alter the compound's physicochemical properties and biological activity.

The biological activity of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine is governed by the combined electronic and steric effects of its functional groups.

Electronic Effects: The nitro group at C-4 is a strong resonance and inductive electron-withdrawing group (-I, -M). This effect decreases the electron density on the benzothiazole ring system, making it more electrophilic. This modulation is crucial, as it can enhance interactions with nucleophilic residues in the active sites of target enzymes or proteins. mdpi.com Conversely, the methyl group at C-6 is a weak electron-donating group (+I), which slightly increases the electron density on the ring. The interplay between these opposing groups fine-tunes the electronic landscape of the molecule. The 2-amino group acts as a strong electron-donating group (+M), further influencing the charge distribution.

Pharmacophore Identification and Molecular Feature Mapping

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its key chemical features and data from related active compounds.

Key potential pharmacophoric features include:

Hydrogen Bond Donor: The exocyclic 2-amino group provides a crucial hydrogen bond donor site.

Hydrogen Bond Acceptor: The nitrogen atom within the thiazole (B1198619) ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Aromatic Ring System: The flat, bicyclic benzothiazole core serves as a hydrophobic feature capable of engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a binding site.

Electron-Withdrawing Feature: The nitro group provides a distinct region of negative electrostatic potential, which can be critical for recognition and binding.

Quantitative structure-activity relationship (QSAR) studies on related benzothiazole derivatives have been used to build predictive models that correlate physicochemical descriptors with biological activity. These models help to identify which molecular properties—such as specific partial charges on atoms, dipole moment, and lipophilicity (LogP)—are most critical for activity. researchgate.net Such analyses for cytotoxic benzothiazole derivatives have highlighted that physicochemical properties largely influence activity, with specific functional groups being correlated to binding affinity. researchgate.net

Advanced Drug Design Strategies

Building upon SAR and pharmacophore insights, advanced computational and synthetic strategies can be employed to optimize lead compounds or discover novel, structurally distinct molecules with similar biological activities.

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify isosteric or isotopological replacements for a core molecular structure while retaining the essential pharmacophoric features required for biological activity. This approach is valuable for generating novel chemical entities with potentially improved properties, such as enhanced potency, better selectivity, more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or a distinct intellectual property position.

Starting from the 2-aminobenzothiazole core, scaffold hopping could involve replacing the benzothiazole ring system with other bicyclic or even monocyclic heterocycles that maintain a similar spatial arrangement of the key pharmacophoric elements. For example, scaffolds such as benzimidazoles, indazoles, or quinolines could be explored. The goal is to find a new core that presents the key interacting groups (e.g., the amino group and other recognition features) to the biological target in a geometrically and electronically similar fashion to the original benzothiazole scaffold.

Pharmacophoric Hybridization for Multi-Target Modulation

Pharmacophoric hybridization is a drug design strategy that involves chemically linking two or more distinct pharmacophores—the essential structural features of a molecule required for its biological activity—to create a single hybrid molecule. This new entity is designed to interact with multiple biological targets simultaneously, a concept known as multi-target modulation. This approach can lead to enhanced therapeutic efficacy, reduced side effects compared to combination therapies, and a lower likelihood of developing drug resistance. nih.gov The 2-aminobenzothiazole scaffold, which is the core of this compound, is a versatile platform for such hybridization due to its privileged structure in medicinal chemistry. benthamscience.com

The assembly of different pharmacophores into a single molecule can be achieved by forming stable covalent bonds or through the creation of ionic bonds in salts. nih.gov For instance, derivatives of the 2-aminobenzothiazole core have been explored for their potential in treating complex conditions like pain and cancer by targeting multiple pathways. nih.govnih.gov Researchers have developed dual inhibitors based on the benzothiazole structure that target both fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), two key enzymes involved in pain and inflammation pathways. nih.gov This poly-pharmacological approach aims to achieve synergistic antinociceptive effects. nih.gov

Similarly, in cancer therapy, where disease progression often involves multiple signaling pathways, hybrid molecules based on the 2-aminobenzothiazole skeleton are of significant interest. By combining the benzothiazole moiety with other pharmacophoric groups known to interact with specific cancer-related targets, it is possible to design agents that modulate several pathways at once. nih.gov For example, benzothiazole aniline (B41778) has been conjugated with other ligands to create metal complexes designed as non-platinum chemotherapeutic agents that interact with DNA. nih.gov The strategic placement of substituents like the nitro (NO₂) and methyl (CH₃) groups on the benzothiazole ring is critical, as these groups modulate the electronic and steric properties of the molecule, influencing its ability to interact with multiple targets. The nitro group, being a strong electron-withdrawing group, and the methyl group, an electron-donating group, can significantly alter the binding affinities of the hybrid molecule to its respective targets. nih.govijper.org

Ligand-Based and Structure-Based Drug Design Methodologies

The development of novel therapeutic agents based on the this compound scaffold utilizes both ligand-based and structure-based drug design methodologies. The choice of strategy often depends on the availability of structural information for the biological target.

Ligand-Based Drug Design

When the three-dimensional structure of a biological target is unknown, researchers rely on ligand-based drug design. This approach uses the structural information from a series of known active and inactive molecules to derive a pharmacophore model or to establish a Quantitative Structure-Activity Relationship (QSAR). These models help in predicting the activity of new, unsynthesized compounds.

For benzothiazole derivatives, extensive SAR studies have revealed key structural requirements for various biological activities. benthamscience.com These findings are crucial for guiding ligand-based design. Literature on benzothiazole derivatives indicates that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for modulating pharmacological activity. benthamscience.com The 2-amino group is a common feature in many bioactive benzothiazoles and serves as a critical anchor or hydrogen bonding point for target interaction. The nature of the substituent at this position can drastically alter the compound's biological profile.

The substituents on the benzene ring portion of the scaffold, such as the 6-methyl and 4-nitro groups in the title compound, also play a significant role. The position of the nitro group is known to be a critical determinant of biological effect; for example, nitro groups at the C-5 or C-6 positions have been shown to result in measurable mutagenic activity in some heterocyclic systems, whereas a nitro group at C-4 or C-7 leads to weakly active or non-mutagenic compounds. nih.gov The presence of a nitro group has also been found to enhance the antimicrobial activities of certain benzothiazole derivatives. nih.gov

Table 1: Summary of Key Ligand-Based SAR Findings for Benzothiazole Derivatives

| Structural Position | Modification/Substituent | Impact on Biological Activity | Reference(s) |

| C-2 Position | Substitution on the amino group | Critical for a variety of biological activities | benthamscience.com |

| C-6 Position | Substitution (e.g., methyl, nitro, halogen) | Important determinant of biological activity | benthamscience.com |

| Benzene Ring | Nitro (NO₂) group | Position is critical; can enhance antimicrobial and cytotoxic effects | nih.govijper.orgnih.gov |

| Benzene Ring | Halogen (Cl, Br) or Methoxy (OCH₃) groups | Can enhance antibacterial and antifungal activities | nih.gov |

Structure-Based Drug Design

When the 3D structure of the target protein or macromolecule is available, structure-based drug design becomes a powerful tool. This methodology involves using computational techniques like molecular docking to predict how a ligand will bind to the target's active site. This allows for the rational design of molecules with improved affinity and selectivity.

Several studies have employed structure-based design for 2-aminobenzothiazole derivatives. For example, in the development of anticancer agents, novel 2-aminobenzothiazole compounds were designed and assessed by docking them into the adenosine (B11128) triphosphate (ATP) binding domain of the PI3Kγ enzyme. nih.gov This computational analysis helps to understand the potential binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Another prominent example is the design of benzothiazole-based inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial survival. acs.orgresearchgate.net Co-crystal structures of inhibitors complexed with the GyrB subunit of the enzyme have provided detailed insights into the binding mechanism. acs.org This structural information revealed that the inhibitor binds to the ATP-binding site, guiding further modifications to the benzothiazole scaffold to improve properties like solubility and target enzyme inhibition. acs.orgresearchgate.net These optimization efforts led to the development of compounds with potent activity against multidrug-resistant bacteria. acs.org

Table 2: Examples of Structure-Based Design for Benzothiazole Derivatives

| Compound Class | Biological Target | Design Methodology | Key Findings | Reference(s) |

| Novel 2-aminobenzothiazole derivatives | PI3Kγ enzyme | Molecular Docking | Compounds docked in the ATP binding domain; identified potential interactions. | nih.gov |

| Benzothiazole scaffold-based inhibitors | Bacterial DNA Gyrase (GyrB subunit) | X-ray Crystallography, Molecular Docking | Inhibitor binds to the ATP-binding site; structure guided optimization of potency and ADME properties. | acs.orgresearchgate.net |

| Benzothiazole aniline (BTA) conjugated metal-salen complexes | DNA | Molecular Docking | The lead complex was shown to interact rationally with the minor groove of DNA. | nih.gov |

Conclusion and Future Research Perspectives

Summary of Key Academic Findings on 6-Methyl-4-nitro-1,3-benzothiazol-2-amine Research

A thorough review of published academic literature reveals a significant finding: there is a notable absence of direct research on this compound. Its synthesis, characterization, and biological evaluation have not been specifically reported. Consequently, our current understanding must be inferred from studies on its structural precursors and analogs, primarily 2-amino-6-nitrobenzothiazole (B160904) and 2-amino-6-methylbenzothiazole (B160888).

Research on 2-amino-6-nitrobenzothiazole has established it as a versatile synthetic intermediate. rjpbcs.comnih.gov Derivatives synthesized from this scaffold have demonstrated significant biological activities. For instance, Schiff base derivatives have shown promising antimicrobial activity against various bacterial and fungal strains. rjpbcs.com Furthermore, carboxamides and other derivatives of 2-amino-6-nitrobenzothiazole have been evaluated for their antiproliferative effects against human cancer cell lines, including MCF-7 (breast) and HeLa (cervical), showing modest to significant activity. nih.govnih.govtandfonline.com

Similarly, 2-amino-6-methylbenzothiazole has served as a foundational molecule for developing new therapeutic agents. Its derivatives have been synthesized and tested for antimicrobial and anticancer properties. nih.gov A notable study highlighted the potential of a palladium(II) complex of 2-amino-6-methylbenzothiazole as an anticancer agent, which was found to inhibit the Ki-67 protein, a key marker of cell proliferation. researchgate.net This suggests a potential mechanism of action involving cell cycle regulation. researchgate.net

These findings, while not direct, suggest that the combination of an electron-withdrawing nitro group and an electron-donating methyl group on the 2-aminobenzothiazole (B30445) core could yield a compound with potent biological activity. The key academic finding is, therefore, the compound's status as an uninvestigated molecule with scientifically grounded potential.

Table 1: Summary of Investigated Biological Activities of Related Benzothiazole (B30560) Analogs

| Precursor Compound | Derivative Class | Investigated Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2-Amino-6-nitrobenzothiazole | Schiff Bases | Antimicrobial | Showed good activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. | rjpbcs.com |

| 2-Amino-6-nitrobenzothiazole | Sulphonamide Acetamides | Anticancer | Exhibited modest cytotoxic activity against MCF-7, HeLa, and MG63 cancer cell lines. | nih.govtandfonline.com |

| 2-Amino-6-nitrobenzothiazole | Carboxamides | Antiproliferative, Antioxidant | Displayed antiproliferative activity and significant antioxidant capacity. | nih.gov |

| 2-Amino-6-methylbenzothiazole | Hydrazine (B178648) Analogs | Antimicrobial | Presence of nitro and chloro groups on derivatives enhanced antibacterial and antifungal activities. | nih.gov |

| 2-Amino-6-methylbenzothiazole | Palladium(II) Complex | Anticancer | Showed potential as a Ki-67 protein inhibitor, suggesting a role in cancer metabolism. | researchgate.net |

Identification of Unexplored Research Avenues and Gaps in Current Knowledge

The primary and most significant gap in the current body of knowledge is the complete lack of data on this compound itself. This presents several clear and unexplored avenues for future research.

Chemical Synthesis and Characterization: The most immediate research gap is the absence of a reported synthetic pathway for this compound. Future work should focus on designing and optimizing a multi-step synthesis, likely starting from a correspondingly substituted aniline (B41778). Following a successful synthesis, full structural characterization using modern analytical methods (including ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry) is essential to confirm its identity and purity.

In Vitro Biological Screening: The lack of any biological data is a critical knowledge gap. A comprehensive screening program should be initiated to evaluate the compound's therapeutic potential. Based on the activities of its analogs, priority areas for investigation include:

Anticancer Activity: Evaluation against a diverse panel of human cancer cell lines (e.g., breast, lung, colon, prostate) to determine its cytotoxic and antiproliferative effects.

Antimicrobial Activity: Screening against a broad spectrum of pathogenic microbes, including Gram-positive bacteria, Gram-negative bacteria (such as the often-resistant Pseudomonas aeruginosa), and fungal species. researchgate.net

Mechanism of Action Studies: Should initial screenings yield positive results, further research must explore the compound's mechanism of action. For instance, if anticancer activity is observed, studies could investigate its potential as a kinase inhibitor (e.g., EGFR, VEGFR), a DNA topoisomerase inhibitor, or its ability to induce apoptosis, areas where other benzothiazoles have shown promise. nih.gov

Computational and Docking Studies: In silico molecular docking studies represent a completely unexplored avenue. These computational methods can predict the binding affinity of this compound to various biological targets, helping to prioritize experimental screening and providing insights into potential structure-activity relationships.

Potential for Further Development of Benzothiazole-Based Scaffolds in Academic Contexts

Beyond the specific title compound, the benzothiazole scaffold remains a fertile ground for academic research and development. ijbpas.comijsrst.com The unique substitution pattern of this compound can serve as a template for broader explorations.

Novel Synthetic Methodologies: There is an ongoing need to develop more efficient, cost-effective, and environmentally friendly methods for synthesizing substituted benzothiazoles. mdpi.com Academic research could focus on green chemistry approaches, such as microwave-assisted synthesis or the use of novel catalysts, to create diverse libraries of benzothiazole derivatives for high-throughput screening. researchgate.net

Exploration of New Biological Targets: Benzothiazole is considered a "privileged scaffold" in drug discovery, capable of interacting with a wide range of biological targets. ijsrst.comresearchgate.net While much research has focused on cancer and infectious diseases, there is vast potential in exploring benzothiazole derivatives for other therapeutic areas. nih.gov Building on the precedent of Riluzole (a benzothiazole drug used for amyotrophic lateral sclerosis), academic exploration into neurodegenerative diseases, inflammatory disorders, and viral infections could yield novel therapeutic leads. nih.govnih.gov

Systematic Structure-Activity Relationship (SAR) Studies: The synthesis of a focused library of compounds based on the this compound structure would be highly valuable. By systematically altering the position and nature of the substituents on the benzothiazole ring, researchers can elucidate clear SAR trends. This would allow for the rational design of second-generation compounds with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles, forming the basis of future drug development programs. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6-Methyl-4-nitro-1,3-benzothiazol-2-amine, and how are intermediates characterized?

- Synthesis : A common route involves cyclocondensation of substituted aniline derivatives with thiocyanate in bromine/glacial acetic acid under controlled temperatures (≤10°C), followed by recrystallization from ethanol .

- Intermediate Characterization : Key intermediates (e.g., benzothiazol-2-amine derivatives) are purified via TLC (e.g., Rf = 0.74 in ACN:MeOH 1:1) and confirmed by melting point analysis (e.g., mp 279–281°C). IR spectroscopy identifies functional groups (e.g., C=N stretch at 1621 cm⁻¹), while 1H NMR resolves aryl proton environments (δ 6.46–8.2 ppm) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

- IR Spectroscopy : Detects nitro (N–O asymmetric/symmetric stretches ~1520–1340 cm⁻¹) and amine (N–H ~3140 cm⁻¹) groups .

- 1H NMR : Assigns aromatic protons and methyl groups (e.g., methyl at δ ~2.5 ppm).

- Mass Spectrometry : FABMS confirms molecular ion peaks (e.g., m/z 466 for nitro-substituted analogs) .

Q. How is the purity of this compound assessed during synthesis?

- TLC Monitoring : Use solvent systems like ACN:MeOH (1:1) to track reaction progress .

- Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C 56.59%, H 3.25%, N 12.00%) .

- Melting Point Consistency : Sharp, reproducible melting points indicate high purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMA) enhance cyclization efficiency. Ethanol or methanol is preferred for recrystallization .

- Catalyst Screening : Piperidine or sodium acetate accelerates condensation steps. For example, refluxing with sodium acetate in ethanol for 7 hours increases yields .

- Temperature Control : Maintaining ≤10°C during bromine addition minimizes side reactions .

Q. What role does the nitro group play in modulating the compound’s reactivity and biological activity?

- Electronic Effects : The nitro group (-NO₂) withdraws electron density, polarizing the benzothiazole ring and enhancing electrophilic substitution at the 4-position. This can influence binding to biological targets (e.g., enzymes or DNA) .

- Bioactivity Correlation : Comparative studies with methoxy or chloro analogs (e.g., 4-methoxy derivatives) reveal that nitro substitution enhances antimicrobial or anticancer activity in related benzothiazoles .

Q. How can conflicting spectral or analytical data for this compound be resolved?

- Comparative Analysis : Cross-validate NMR and IR data with structurally similar compounds (e.g., 6-methoxy-1,3-benzothiazol-2-amine) to confirm assignments .

- X-ray Crystallography : Resolves ambiguities in molecular geometry. For example, crystallographic data for 6-methoxybenzothiazole derivatives confirm bond angles and substituent orientations .

- Computational Modeling : DFT calculations predict NMR chemical shifts or vibrational frequencies to reconcile experimental discrepancies .

Q. What strategies are effective for derivatizing this compound to enhance its pharmacological properties?

- Hydrazone Formation : React with carbonyl compounds (e.g., indene-1,3-diones) in methanol/acetic acid to generate hydrazones, which are cyclized to pyrazolones for improved bioactivity .

- Heterocyclic Fusion : Introduce oxadiazole or thiadiazole moieties via cycloaddition reactions (e.g., using CSCl₂ or EDCI) to modulate solubility and target affinity .

Methodological Considerations

Q. How should stability studies for this compound be designed?

- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light over 4–8 weeks. Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >260°C for nitro derivatives) .

Q. What computational tools are recommended for predicting the compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.